2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane
Description
Properties
CAS No. |
600728-13-0 |
|---|---|
Molecular Formula |
C6H10OS3 |
Molecular Weight |
194.3 g/mol |
IUPAC Name |
2-[(thiiran-2-ylmethyldisulfanyl)methyl]oxirane |
InChI |
InChI=1S/C6H10OS3/c1-5(7-1)2-9-10-4-6-3-8-6/h5-6H,1-4H2 |
InChI Key |
XOAWSOHAFHJTPI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CSSCC2CS2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
The preparation of 2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane can be categorized into several key methods, primarily focusing on the synthesis of thiiranes and the formation of disulfide linkages.
Synthesis of Thiiranes
Thiiranes are crucial intermediates in the synthesis of the target compound. A notable method for synthesizing thiiranes involves the use of trans-thiocarbonyl ylides, which can be generated in situ from readily available E, E-aldazine N-oxides through treatment with Lawesson’s reagent. This method allows for high stereoselectivity and yields cis-thiiranes effectively under mild conditions, making it a preferred choice for synthesizing thiirane derivatives.
Key Steps in Thiirane Synthesis
Formation of Aldazine N-Oxides : Aldehydes are condensed with hydrazine followed by oxidation to form stable aldazine N-oxides.
Sulfurization Reaction : The aldazine N-oxide is treated with Lawesson’s reagent at low temperatures to yield thiiranes with high diastereoselectivity.
Formation of Disulfide Linkages
Disulfide bonds are integral to the structure of the target compound. Various methods exist for forming disulfide linkages, which include:
Oxidation of Thiols : Thiols can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide or iodine.
Reductive Coupling of Sulfonyl Chlorides : This method involves coupling sulfonyl chlorides in the presence of reducing agents to yield disulfide compounds.
Thiol-Disulfide Exchange Reactions : These reactions allow for the formation of new disulfide bonds by exchanging sulfur between thiols and pre-existing disulfides.
Epoxidation Reaction
The final step involves converting a suitable precursor into the epoxide form. The use of Lewis acids is common in this step to facilitate the formation of the oxirane ring from an alkene precursor, enhancing reaction rates and selectivity while minimizing side reactions.
Summary Table of Preparation Methods
| Method | Description | Key Reagents | Yield (%) |
|---|---|---|---|
| Thiirane Synthesis | Formation from aldazine N-oxides via sulfurization | Lawesson’s reagent | High |
| Disulfide Formation | Oxidation or coupling methods to create disulfide bonds | Hydrogen peroxide, iodine | Variable |
| Epoxidation | Conversion of alkenes to epoxides using Lewis acids | Lewis acids | High |
Chemical Reactions Analysis
Types of Reactions
2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the disulfide bridge, leading to the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane and thiirane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as dithiothreitol (DTT) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can react with the compound under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted oxiranes and thiiranes.
Scientific Research Applications
2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules, particularly proteins.
Medicine: Investigated for its potential use in drug development, especially in targeting thiol-containing enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane involves its reactivity with nucleophiles. The oxirane and thiirane rings can undergo ring-opening reactions, leading to the formation of various products. The disulfide bridge can also be reduced to form thiols, which can further react with other molecules. These reactions are crucial for its applications in chemistry and biology.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane with structurally related oxirane and thiirane derivatives:
Reactivity and Stability
- Epoxide Reactivity : All oxirane derivatives undergo nucleophilic ring-opening reactions. However, the target compound’s disulfide and thiirane groups introduce additional reactivity. The disulfide bridge can undergo reduction to thiols (-SH), while the thiirane may participate in ring-opening reactions akin to epoxides but with sulfur as the nucleophilic target .
- Disulfide Stability : Unlike thioether-containing oxiranes (e.g., 2-(methylsulfanylmethyl)oxirane ), the disulfide in the target compound is redox-active, making it susceptible to environmental reducing agents.
- Thiirane Reactivity : The thiirane moiety (C₂H₄S) is less polarized than epoxides, leading to slower ring-opening kinetics but unique regioselectivity in reactions .
Biological Activity
2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane, a compound containing a thiiran structure and disulfide linkage, has garnered interest in recent years due to its potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action of this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of thiiran derivatives with disulfide compounds. The reaction conditions often include the use of solvents such as acetone or DMF (dimethylformamide) under controlled temperatures to optimize yield and purity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Antibacterial Effects : Studies have shown that compounds similar to this compound exhibit significant antibacterial properties against various strains such as E. coli, S. aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds typically range from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .
- Antifungal Activity : The compound has also demonstrated antifungal effects, inhibiting the growth of fungi such as Candida albicans and Aspergillus niger. The inhibition zones measured in agar diffusion tests were significant, indicating strong antifungal potential .
-
Anticancer Properties
- Recent studies have indicated that thiiran derivatives can inhibit cancer cell proliferation. For instance, IC50 values ranging from 1.5 to 20 µM have been reported against various cancer cell lines, including breast and pancreatic cancer cells . The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis.
- Anti-inflammatory Effects
The biological activity of this compound is believed to stem from its ability to interact with biological macromolecules:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis and fungal growth. For example, its structural similarity to known enzyme inhibitors suggests potential competitive inhibition mechanisms.
- Cell Signaling Modulation : In cancer cells, it may interfere with signaling pathways that regulate cell cycle progression and apoptosis, leading to reduced proliferation and increased cell death.
Case Study 1: Antimicrobial Evaluation
A study conducted by Roxana et al. evaluated the antimicrobial properties of various thiiran derivatives, including those related to this compound. The results indicated that these compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones averaging between 24 mm and 30 mm in diameter .
Case Study 2: Anticancer Activity
In a series of experiments assessing the anticancer potential of thiiran derivatives, researchers found that certain compounds led to a decrease in viability in breast cancer cell lines (MCF-7), with IC50 values as low as 1.5 µM. This suggests a potent anticancer effect that warrants further investigation into the underlying mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
